molecular formula C10H18ClN3S2 B13435787 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13435787
M. Wt: 279.9 g/mol
InChI Key: PYRDXERAFHDCLN-UHFFFAOYSA-N
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Description

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at room temperature for 48 hours . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole moiety allows the compound to cross cellular membranes and interact with biological targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a thiadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s solubility and stability, while the thiadiazole moiety provides a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C10H18ClN3S2

Molecular Weight

279.9 g/mol

IUPAC Name

2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride

InChI

InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H

InChI Key

PYRDXERAFHDCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCC2CCCCN2.Cl

Origin of Product

United States

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